Product packaging for N-Demethylivabradine(Cat. No.:CAS No. 215935-23-2)

N-Demethylivabradine

Cat. No.: B104516
CAS No.: 215935-23-2
M. Wt: 454.6 g/mol
InChI Key: NMQMGNXUIKUPAF-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role as an Active Metabolite of Ivabradine (B130884)

N-Demethylivabradine, also known as S-18982, is the principal active metabolite of ivabradine. europa.eu Ivabradine is extensively processed in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme system, which leads to the formation of this compound. europa.eucaymanchem.comchemicalbook.comchemicalbook.in This metabolite is not an inert byproduct; it possesses its own pharmacological activity. researchgate.net

Significance in Cardiovascular Pharmacology Research

The significance of this compound in cardiovascular pharmacology is multifaceted. Its inherent activity makes it a subject of interest for researchers aiming to understand the complete mechanism of action of ivabradine. nih.govnih.gov Ivabradine and its active metabolite work by selectively inhibiting the I(f) "funny" current in the sinoatrial node of the heart, which is a key determinant of heart rate. nih.govcvpharmacology.com This specific action allows for a reduction in heart rate without affecting other cardiac functions like myocardial contractility or blood pressure. nih.govmedchemexpress.com

The study of this compound is crucial for several reasons:

Understanding Drug Metabolism: Investigating the formation and clearance of this compound helps in understanding how different factors, such as co-administered drugs that inhibit or induce CYP3A4, can alter the plasma concentrations and, consequently, the effects of ivabradine. europa.eunih.gov For instance, co-administration with clopidogrel (B1663587), another cardiovascular drug, has been shown to restrain the metabolism of ivabradine into this compound. nih.govsemanticscholar.org

Pharmacokinetic Profiling: The development of sensitive analytical methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), to simultaneously measure both ivabradine and this compound in plasma is essential for detailed pharmacokinetic studies. researchgate.net These studies provide critical data on absorption, distribution, metabolism, and excretion.

The data from research on this compound contributes to a more complete picture of how ivabradine therapy works, aiding in the development of more effective cardiovascular treatments. frontiersin.org

Research Data on this compound

Detailed research has provided valuable data on the properties and behavior of this compound.

Pharmacokinetic Parameters in Research Settings The following table summarizes key pharmacokinetic parameters for this compound observed in a rat study. It is important to note that these values can vary between species and under different experimental conditions.

ParameterDescriptionValue (in rats)Citation
Cmax Maximum plasma concentrationSignificantly decreased with co-administration of clopidogrel nih.govresearchgate.net
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationSignificantly decreased with co-administration of clopidogrel nih.govresearchgate.net
t1/2 Half-lifeSlightly increased with co-administration of clopidogrel nih.govresearchgate.net
CL/F Apparent total clearanceHigher than the parent compound, ivabradine nih.govresearchgate.net

Analytical Methods for Quantification The accurate measurement of this compound is critical for research. LC-MS/MS methods have been developed for its quantification in biological samples.

ParameterDescriptionFindingCitation
Linearity Range (Plasma) The concentration range over which the method is accurate0.0500 to 20.0 ng/mL researchgate.net
Linearity Range (Urine) The concentration range over which the method is accurate8.5 to 850 ng/mL researchgate.net
Detection Method The technology used for measurementMultiple reaction monitoring with electrospray ionization (ESI) in positive ion mode researchgate.net
Sample Preparation Method used to extract the compound from plasmaProtein precipitation with acetonitrile (B52724) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N2O5 B104516 N-Demethylivabradine CAS No. 215935-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQMGNXUIKUPAF-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215935-23-2
Record name N-Demethylivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215935232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DEMETHYLIVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FVD8PS01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolism and Biotransformation Pathways

The journey of ivabradine (B130884) in the body is marked by extensive metabolism, primarily leading to the formation of N-demethylivabradine. drugbank.com This process is a key determinant of the drug's concentration in the plasma and its therapeutic activity.

Cytochrome P450 Isoform 3A4 (CYP3A4) in this compound Formation

The key enzyme responsible for the N-demethylation of ivabradine is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.comwikipedia.org This enzyme, found predominantly in the liver and intestines, plays a pivotal role in the metabolism of a vast number of drugs. wikipedia.org Ivabradine and its active metabolite, this compound, are both substrates and are extensively metabolized by CYP3A4. drugbank.comfda.gov The significant role of CYP3A4 means that substances that inhibit or induce this enzyme can markedly alter the plasma concentrations of ivabradine and this compound, potentially affecting the drug's efficacy. drugbank.comtg.org.au For instance, studies in rats have shown that clopidogrel (B1663587) can inhibit the metabolism of ivabradine to this compound, likely through competitive inhibition of CYP3A4. researchgate.nettandfonline.comnih.gov

Key Metabolic Parameters:

ParameterValueSource
Primary Metabolite This compound (S-18982) caymanchem.comdrugbank.com
Primary Metabolic Pathway N-demethylation drugbank.com
Key Enzyme Cytochrome P450 3A4 (CYP3A4) nih.govdrugbank.comwikipedia.org
Bioavailability (Oral) ~40% nih.govwikipedia.org
Plasma Protein Binding ~70% nih.govdrugbank.com
Elimination Half-Life (Ivabradine) ~2 hours (main), ~6 hours (effective) nih.gov
Total Clearance (Ivabradine) ~400 ml/min drugbank.comeuropa.eu
Renal Clearance (Ivabradine) ~70 ml/min drugbank.comeuropa.eu

Exploration of Other Potential Metabolic Pathways for this compound

While N-demethylation via CYP3A4 is the principal metabolic route for ivabradine, the resulting this compound is also a substrate for further metabolism by the same enzyme. nih.govdrugbank.com Beyond this primary pathway, research has also pointed to the existence of other metabolites, suggesting additional biotransformation routes. O-demethylated metabolites have also been identified, indicating that O-demethylation is another, albeit less prominent, metabolic pathway. researchgate.net

Investigation of Further Metabolites of this compound

Following its formation, this compound is further metabolized. While the primary route remains oxidation by CYP3A4, other minor metabolites have been detected. nih.govdrugbank.com The metabolites of ivabradine, including those derived from this compound, are ultimately eliminated from the body through both urine and feces in roughly equal measure. drugbank.comtg.org.au The identification of various impurities and related substances, such as Acetyl Ivabradine and Ivabradine N-oxide, in pharmaceutical standards suggests the complexity of ivabradine's metabolic profile and the potential for multiple minor metabolic pathways. pharmaffiliates.com

Pharmacokinetic Investigations of N Demethylivabradine

Quantitative Determination in Biological Matrices

The accurate quantification of N-Demethylivabradine in biological samples is fundamental to its pharmacokinetic characterization. Various sophisticated analytical methods have been established to measure its concentration in plasma and urine, facilitating a deeper understanding of its absorption, distribution, metabolism, and excretion.

Method Development and Validation in Rat Plasma

Sensitive and rapid analytical methods have been developed for the simultaneous determination of this compound and its parent drug, ivabradine (B130884), in rat plasma. researchgate.netlatamjpharm.org One such method utilizes ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for quantification. researchgate.netlatamjpharm.org These methods have been successfully applied to pharmacokinetic studies in rats. researchgate.netnih.gov

In a typical UPLC-MS/MS method, chromatographic separation is achieved on a C18 column. researchgate.netlatamjpharm.org The validation of these methods has demonstrated good linearity within specific concentration ranges, as detailed in the table below. researchgate.netlatamjpharm.org

Linearity of this compound Quantification in Rat Plasma

Linearity Range (ng/mL)Analytical MethodSource
0.05–25UPLC-MS/MS latamjpharm.org
0.05–20UPLC-MS/MS researchgate.net

These methods are essential for preclinical studies investigating the pharmacokinetic profile of ivabradine and its metabolite. nih.gov

Method Development and Validation in Human Plasma

For clinical pharmacokinetic studies, robust methods for quantifying this compound in human plasma are necessary. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has been established as a highly sensitive and selective technique for this purpose. chinjmap.comresearchgate.netnih.gov These methods often involve a simple protein precipitation step for sample extraction, for instance, using acetonitrile (B52724). researchgate.netnih.gov

The developed LC-MS/MS methods have been fully validated and successfully applied to pharmacokinetic studies in healthy volunteers. researchgate.netnih.gov The established linearity ranges for this compound in human plasma are presented below. chinjmap.comresearchgate.netnih.gov

Linearity of this compound Quantification in Human Plasma

Linearity Range (ng/mL)Analytical MethodSource
0.05–25UPLC-MS/MS chinjmap.com
0.0500–20.0LC-MS/MS researchgate.netnih.gov

Method Development and Validation in Urine

In addition to plasma, the quantification of this compound in urine is important for assessing the renal excretion pathway. A validated high-performance liquid chromatographic (HPLC) method with fluorescence detection has been developed for the determination of both ivabradine and this compound in human urine. chinjmap.com The successful development of such methods allows for a more complete characterization of the drug's disposition. researchgate.net

Application of Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a primary tool for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and speed. researchgate.netchinjmap.com This technique couples the superior separation capabilities of UPLC with the precise detection of tandem mass spectrometry. waters.com

In these methods, separation is commonly performed on a C18 analytical column, such as an Acquity BEH C18, using a gradient elution with a mobile phase consisting of acetonitrile and water, often containing an additive like formic acid to improve ionization. researchgate.netlatamjpharm.orgchinjmap.com Detection is achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. latamjpharm.orgchinjmap.com Quantification is performed via multiple reaction monitoring (MRM), which enhances specificity. latamjpharm.orgchinjmap.com The specific MRM transition used to quantify this compound is typically m/z 455.2 → 262.2. researchgate.netlatamjpharm.orgchinjmap.com

Application of High-Performance Liquid Chromatography with Fluorescence Detection

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers an alternative for the quantification of compounds with native fluorescent properties. measurlabs.com This method is noted for its high sensitivity and selectivity. measurlabs.comresearchgate.net An HPLC-FLD method was successfully validated for the determination of this compound in human plasma and urine. chinjmap.com Fluorescence detectors work by exciting the sample with a high-energy light source and measuring the light emitted at a different wavelength, which is proportional to the analyte's concentration. measurlabs.com While mass spectrometry-based methods are more common, HPLC-FLD provides a reliable and sensitive option, particularly when the target analyte fluoresces. mdpi.com

Pharmacokinetic Parameters and Profile Analysis

The pharmacokinetic profile of a compound describes its journey through the body, which can be quantified by several key parameters. These parameters for this compound have been investigated following the administration of its parent drug, ivabradine.

Clearance (CL/F) refers to the volume of plasma from which the drug is completely removed per unit of time, adjusted for bioavailability (F). It is a measure of the body's efficiency in eliminating a drug. In a study involving male Sprague-Dawley rats administered a single oral dose of 0.8 mg/kg of ivabradine, the apparent clearance of this compound was determined. In the control group, the CL/F for this compound was 15.65 ± 4.12 L/h/kg. When ivabradine was co-administered with clopidogrel (B1663587), the clearance of the metabolite was significantly higher (p < 0.01), recorded at 25.47 ± 5.63 L/h/kg. researchgate.nettandfonline.comnih.gov This suggests that while clopidogrel inhibits the metabolism of ivabradine to this compound, it appears to enhance the clearance of the formed metabolite. researchgate.nettandfonline.comnih.gov

In studies with Sprague-Dawley rats given a 1.0 mg/kg oral dose of ivabradine, the AUC for this compound was measured. In one study, the AUC from time zero to the last measurable concentration (AUC0-t) was 5.86 ± 1.12 ng·h/mL, and the AUC from time zero to infinity (AUC0-∞) was 6.53 ± 1.34 ng·h/mL. e-century.us Another study under similar conditions reported an AUC0-t of 5.91 ± 1.08 ng·h/mL and an AUC0-∞ of 6.62 ± 1.25 ng·h/mL. nih.gov

The co-administration of certain substances with ivabradine has been shown to have a minimal effect on the AUC of this compound. For instance, when puerarin (B1673276) or silibinin (B1684548) were co-administered with ivabradine in rats, there was no significant alteration in the AUC of this compound compared to the control group that received ivabradine alone. e-century.usnih.gov Conversely, co-administration of sesamin (B1680957) with ivabradine led to a significant decrease in the AUC0-t and AUC0-∞ of this compound. biorxiv.orgopenaccessjournals.com In a study where ivabradine was given with clopidogrel, the AUC0-t and AUC0-∞ for this compound were significantly decreased compared to when ivabradine was given alone. researchgate.nettandfonline.comnih.gov

The elimination half-life (t1/2) is the time required for the plasma concentration of a drug to decrease by half. It is a key indicator of how long a drug will remain in the body.

For this compound in rats, the half-life has been reported in several studies. Following a 1.0 mg/kg oral dose of ivabradine, the t1/2 of its N-demethylated metabolite was 2.15 ± 0.43 hours e-century.us and 2.21 ± 0.38 hours in two separate studies. nih.gov Co-administration of puerarin or silibinin did not significantly affect the half-life of this compound. e-century.usnih.gov However, when sesamin was co-administered, the half-life of the metabolite was significantly decreased to 1.58 ± 0.29 hours. biorxiv.orgopenaccessjournals.com In the study with clopidogrel, the half-life of this compound was slightly increased in the presence of clopidogrel. researchgate.nettandfonline.comnih.gov

The maximum plasma concentration (Cmax) is the highest concentration of a drug observed in the plasma after administration. It provides insight into the rate of drug absorption and distribution.

In rat studies with a 1.0 mg/kg oral dose of ivabradine, the Cmax of this compound was found to be 1.28 ± 0.25 ng/mL e-century.us and 1.31 ± 0.27 ng/mL. nih.gov Similar to the AUC and half-life, the Cmax of this compound was not significantly altered by the co-administration of puerarin or silibinin. e-century.usnih.gov In contrast, co-administration of sesamin resulted in a significantly lower Cmax of 0.89 ± 0.19 ng/mL for the metabolite. biorxiv.orgopenaccessjournals.com When ivabradine was administered with clopidogrel, the Cmax for this compound was significantly lower than when ivabradine was given alone. researchgate.nettandfonline.comnih.gov

The time to reach the maximum plasma concentration (tmax) indicates the time at which the rate of drug absorption is equal to the rate of elimination.

In rat models, following oral administration of ivabradine at 1.0 mg/kg, the tmax for this compound was reported as 1.00 ± 0.22 hours e-century.us and 1.02 ± 0.25 hours. nih.gov The co-administration of puerarin or silibinin did not lead to a significant change in the tmax of the metabolite. e-century.usnih.gov The study involving sesamin also showed no significant difference in the tmax of this compound. biorxiv.orgopenaccessjournals.com

Maximum Plasma Concentration (Cmax) Analysis

In Vivo Pharmacokinetic Studies in Animal Models

In vivo pharmacokinetic studies of this compound have been predominantly conducted in rat models, typically following the administration of the parent drug, ivabradine. These studies are essential for understanding the formation and disposition of this active metabolite.

A consistent finding across multiple studies in Sprague-Dawley rats is that while the pharmacokinetics of ivabradine can be significantly altered by the co-administration of other drugs that interact with its metabolic pathways (primarily CYP3A4), the pharmacokinetic profile of this compound often remains largely unaffected or is affected differently. e-century.usnih.govbiocon.com For instance, studies with puerarin and silibinin, both of which increased the systemic exposure of ivabradine, did not cause a statistically significant change in the Cmax, AUC, t1/2, or tmax of this compound. e-century.usnih.govbiocon.com

Conversely, co-administration of sesamin with ivabradine in rats led to a significant decrease in the Cmax, AUC, and half-life of this compound, suggesting an alteration in its formation or clearance. biorxiv.orgopenaccessjournals.com Similarly, a study investigating the interaction with clopidogrel found that the formation of this compound was restrained, leading to a significant decrease in its Cmax and AUC. researchgate.nettandfonline.comnih.gov This was attributed to the competitive inhibition of CYP3A4 by clopidogrel, the primary enzyme responsible for the N-demethylation of ivabradine. researchgate.nettandfonline.comnih.gov

These animal studies highlight the complex interplay between the metabolism of a parent drug and the subsequent pharmacokinetics of its active metabolites. The findings from these rat models provide a foundational understanding of the in vivo behavior of this compound.

Data Tables

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of Ivabradine (1.0 mg/kg)

ParameterIvabradine Alone (Mean ± SD)Ivabradine + Puerarin (Mean ± SD)Ivabradine + Silibinin (Mean ± SD)Ivabradine + Sesamin (Mean ± SD)
Cmax (ng/mL)1.31 ± 0.271.35 ± 0.291.29 ± 0.260.89 ± 0.19
AUC0-t (ng·h/mL)5.91 ± 1.086.02 ± 1.155.88 ± 1.134.12 ± 0.89
AUC0-∞ (ng·h/mL)6.62 ± 1.256.75 ± 1.316.59 ± 1.284.75 ± 1.02
t1/2 (h)2.21 ± 0.382.25 ± 0.412.23 ± 0.391.58 ± 0.29
tmax (h)1.02 ± 0.251.05 ± 0.281.03 ± 0.261.06 ± 0.29
Data from a separate study with similar control values. e-century.usnih.govbiorxiv.orgopenaccessjournals.com
Statistically significant difference compared to the control group (p < 0.05).

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of Ivabradine (0.8 mg/kg) With and Without Clopidogrel

ParameterIvabradine Alone (Mean ± SD)Ivabradine + Clopidogrel (Mean ± SD)
Cmax (ng/mL)1.15 ± 0.240.68 ± 0.15
AUC0-t (ng·h/mL)5.21 ± 1.033.14 ± 0.72
AUC0-∞ (ng·h/mL)5.89 ± 1.173.78 ± 0.85
t1/2 (h)2.08 ± 0.352.31 ± 0.42
CL/F (L/h/kg)15.65 ± 4.1225.47 ± 5.63
*Statistically significant difference compared to the control group (p < 0.01). researchgate.nettandfonline.comnih.gov

Pharmacokinetic Studies in Human Subjects

This compound, also known as S-18982, is the primary and only major active metabolite of Ivabradine found in humans. nih.govnih.goveuropa.eu It is formed through the N-demethylation of Ivabradine, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut. nih.govnih.goveuropa.eu This metabolite is of significant clinical interest as it is considered to be equipotent to its parent compound, Ivabradine. nih.gov

Following oral administration of Ivabradine, this compound circulates in the plasma at concentrations approximately 40% of those of the parent compound. nih.goveuropa.eu The effective half-life of this compound is approximately 11 hours, which is longer than the effective half-life of Ivabradine itself, which is around 6 hours. nih.gov

A clinical study conducted in healthy Chinese volunteers investigated the pharmacokinetic profile of this compound following single oral doses of Ivabradine hemisulfate sustained-release tablets. nih.govresearchgate.net The key pharmacokinetic parameters observed in this study are detailed below.

The study revealed a dose-proportional increase in the exposure of this compound. nih.govresearchgate.net After administration of 5, 10, and 15 mg doses of the sustained-release formulation, the mean peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve from time 0 to 48 hours (AUC₀₋₄₈) for this compound were recorded. nih.govresearchgate.net The median time to reach peak plasma concentration (Tmax) was consistent across all dose levels, occurring at 5 hours post-administration. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers After Single Doses of Ivabradine Sustained-Release Tablets

Ivabradine Dose Mean Cmax (ng/mL) Mean AUC₀₋₄₈ (h·ng/mL) Median Tmax (h)
5 mg 1.05 20.61 5
10 mg 2.03 39.44 5
15 mg 3.16 65.72 5

Data sourced from a study in healthy Chinese volunteers. nih.govresearchgate.net

Studies have also indicated that certain physiological conditions can influence the pharmacokinetics of this compound. In individuals with mild hepatic impairment (Child-Pugh score up to 7), the area under the curve (AUC) for this compound was observed to be approximately 20% higher than in subjects with normal liver function. nih.gov Similarly, in patients with moderate renal impairment, defined by a creatinine (B1669602) clearance between 15 and 60 mL/min, there was an approximate 20% decrease in the elimination of the metabolite compared to those with normal renal function. nih.gov The inter-individual variability for the AUC and Cmax of the metabolite has been estimated to be around 30%. fda.gov

Pharmacodynamic Characterization of N Demethylivabradine

Biological Activity and Receptor Interactions

The biological activity of N-Demethylivabradine is intrinsically linked to its parent compound, ivabradine (B130884), and primarily revolves around its interaction with specific ion channels.

Selective Inhibition of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

This compound, like its parent compound, is recognized as a blocker of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels. targetmol.com These channels, often referred to as "funny" channels, are crucial for the spontaneous diastolic depolarization in the sinoatrial node of the heart, which in turn determines the heart rate. researchgate.net The inhibitory effect on these channels is a key aspect of its pharmacodynamic profile.

Influence on Cardiac Rhythm Regulation

The primary and most well-documented pharmacodynamic effect of this compound is its influence on cardiac rhythm. By inhibiting HCN channels in the sinoatrial node, it reduces the slope of diastolic depolarization, leading to a decrease in heart rate. researchgate.net This effect is directly linked to its interaction with the "funny" current (If). researchgate.net

Impact on Neuronal Signaling Pathways

While the primary focus of research on this compound has been its cardiovascular effects, there is emerging interest in its potential impact on neuronal signaling pathways. HCN channels are not exclusive to the heart; they are also expressed in the central and peripheral nervous systems, where they play a role in neuronal excitability. nih.gov

Given that this compound is an HCN channel blocker, it has the potential to influence neuronal function. However, detailed studies specifically characterizing the impact of this compound on neuronal signaling are less extensive than those for its cardiac effects. The intricate network of neurotransmitter and neurotrophic receptor signaling pathways, which are fundamental to neuronal function, could theoretically be modulated by substances that alter ion channel activity. nih.gov Further research is needed to fully understand the neurological implications of this compound's activity.

Cellular and Molecular Mechanisms of Action

The mechanism of action of this compound at the cellular and molecular level is centered on its interaction with HCN channels. By binding to these channels, it modulates the flow of ions, which in turn affects cellular excitability. nih.gov

The inhibition of the "funny" current (If) in sinoatrial nodal cells is the cornerstone of its cardiac effects. researchgate.net This current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane. By blocking this current, this compound slows down the rate of spontaneous depolarization, thereby reducing the firing rate of the sinoatrial node and, consequently, the heart rate. researchgate.net

Assessment of Potential Anti-inflammatory Properties

There are some suggestions that this compound may possess anti-inflammatory properties. smolecule.comresearchgate.net Inflammation is a complex biological response involving various cellular and molecular pathways. njppp.com Some studies have explored the anti-inflammatory potential of compounds that modulate ion channels. academicjournals.org However, direct and comprehensive evidence specifically detailing the anti-inflammatory effects of this compound and the underlying mechanisms is still an area of ongoing investigation.

Pharmacodynamic Modeling and Exposure-Response Relationships

Pharmacodynamic modeling is a critical tool for understanding the relationship between the concentration of a drug or its metabolites in the body (exposure) and the resulting pharmacological effect (response). accp1.orggardp.orgnih.gov For this compound, pharmacokinetic-pharmacodynamic (PK/PD) modeling has been instrumental in quantifying its contribution to the heart rate-lowering effects of ivabradine. researchgate.netresearchgate.net

Analytical Methodologies for N Demethylivabradine Quantification

Development of Chromatographic Techniques for N-Demethylivabradine

The development of a robust bioanalytical method begins with defining the design, operating conditions, and suitability of the technique for its intended purpose. ich.orgasiapharmaceutics.info For this compound, this has primarily involved the use of advanced liquid chromatography techniques coupled with sensitive detection systems.

Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and selective method for the simultaneous determination of Ivabradine (B130884) and this compound in biological fluids like human and rat plasma. researchgate.netresearchgate.netnih.gov The development of these methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation commonly employs protein precipitation with acetonitrile (B52724) to extract the analytes from the plasma matrix. rhhz.netresearchgate.netnih.gov This is a straightforward and effective technique for cleaning up the sample before injection into the UPLC system. researchgate.net

Chromatographic separation is typically achieved on a C18 reversed-phase column. rhhz.netresearchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate, sometimes with formic acid. rhhz.netresearchgate.netresearchgate.net The use of UPLC systems allows for rapid analysis times, with some methods achieving a run time of just 4.5 to 5.5 minutes. rhhz.netresearchgate.net

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, usually operating in the positive ion mode. researchgate.netresearchgate.netnih.gov Quantification is achieved through multiple reaction monitoring (MRM), which enhances the selectivity of the assay by monitoring specific precursor-to-product ion transitions. researchgate.net For this compound, a common MRM transition is m/z 455.2 → 262.2. researchgate.net The use of a stable isotope-labeled internal standard, such as d3-Ivabradine, is crucial for correcting matrix effects and ensuring the accuracy and reproducibility of the results. rhhz.netresearchgate.netnih.gov

ParameterDescriptionSource
Analytical TechniqueUPLC-MS/MS or LC-MS/MS researchgate.netresearchgate.net
Sample MatrixHuman Plasma, Rat Plasma researchgate.netresearchgate.net
Sample PreparationProtein Precipitation with Acetonitrile rhhz.netresearchgate.net
Chromatographic ColumnAcquity UPLC BEH C18, Capcell PAK C18 researchgate.netresearchgate.net
Mobile PhaseMethanol and 5 mmol/L ammonium acetate; or 0.1% formic acid in water and 0.1% formic acid in acetonitrile researchgate.netresearchgate.net
Ionization SourceElectrospray Ionization (ESI), Positive Mode researchgate.netresearchgate.net
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net
MRM Transition (this compound)m/z 455.2 → 262.2 researchgate.net

High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) is another powerful analytical technique known for its high sensitivity and selectivity. measurlabs.comlabmanager.com This method is particularly suitable for compounds that are naturally fluorescent or can be chemically derivatized to become fluorescent. knauer.netthermofisher.com The fluorescence detector exposes the sample eluting from the HPLC column to a high-energy light source at a specific excitation wavelength, causing the analyte to emit light at a different, longer wavelength. measurlabs.com The intensity of this emitted light is proportional to the concentration of the analyte. measurlabs.com

While specific applications of HPLC-FLD for the direct quantification of this compound are not prominently featured in recent literature, which favors LC-MS/MS methods, the technique remains a viable option. labmanager.comnih.gov Its application would depend on the inherent fluorescent properties of this compound or the development of a suitable derivatization procedure. HPLC-FLD is widely used in pharmaceutical, environmental, and food analysis, especially for trace-level quantification where high sensitivity is paramount. measurlabs.comlabmanager.com When compared to UPLC-MS/MS, HPLC-FLD may be less expensive but UPLC-MS/MS often provides more accurate and precise measurements due to its superior selectivity. nih.gov

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) Development

Application in Quality Control and Reference Standard Development

This compound plays a significant role as a reference standard in the quality control (QC) of ivabradine pharmaceutical products. synzeal.comscribd.com As a known metabolite and potential impurity, its quantification is essential for ensuring the purity, consistency, and safety of the final drug product.

Reference Standard: Certified reference materials (CRMs) of this compound, often as a hydrochloride salt, are used for analytical method development, validation, and routine QC testing. synzeal.comlgcstandards.com These standards allow for the accurate identification and quantification of this compound as a process-related impurity or degradation product in ivabradine active pharmaceutical ingredients (APIs) and finished products. synzeal.comrsc.org

Internal Standard: Deuterium-labeled versions of this compound, such as N-Demethyl Ivabradine-D6 Hydrochloride, serve as ideal internal standards for bioanalytical methods using mass spectrometry. veeprho.comsmolecule.com Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. nih.gov This co-behavior allows for highly accurate and precise quantification of this compound in complex matrices like plasma, which is crucial for pharmacokinetic and therapeutic drug monitoring studies. veeprho.comveeprho.com The use of such standards is a cornerstone of robust, high-throughput bioanalysis. researchgate.net

Drug Drug Interactions Involving N Demethylivabradine

Impact of Cytochrome P450 Inhibitors on N-Demethylivabradine Pharmacokinetics

The generation of this compound is intrinsically linked to the metabolic activity of CYP3A4 on its parent compound, Ivabradine (B130884). Consequently, agents that inhibit CYP3A4 can significantly alter the pharmacokinetic profile of both Ivabradine and this compound. europa.eu Co-administration of potent CYP3A4 inhibitors leads to a substantial increase in the plasma concentration of Ivabradine because its metabolism is blocked. europa.eufda.gov This inhibition directly reduces the rate of formation of this compound.

Interaction studies have demonstrated that potent CYP3A4 inhibitors such as ketoconazole (B1673606) can increase the mean plasma exposure of Ivabradine by seven to eight times. europa.eu Similarly, moderate inhibitors like diltiazem (B1670644) and verapamil (B1683045) can result in a two to three-fold increase in Ivabradine exposure. europa.eu While these studies primarily focus on the parent drug, the underlying mechanism—inhibition of CYP3A4—directly implies a concurrent impact on the availability of its metabolite, this compound. Since this compound is also metabolized by CYP3A4, the net effect on its own exposure can be complex, but the initial formation is clearly impeded. drugbank.comnih.gov

A specific and clinically relevant interaction has been investigated between Ivabradine and Clopidogrel (B1663587), a drug that has been shown to have an inhibitory effect on CYP3A4. researchgate.netnih.gov Research in rat models was conducted to quantify the effect of Clopidogrel on the pharmacokinetics of Ivabradine and this compound. nih.govtandfonline.com

The study revealed that co-administration of Clopidogrel significantly restrained the metabolism of Ivabradine into this compound. researchgate.nettandfonline.com This was attributed to the competitive inhibition of the CYP3A4 isoform. researchgate.netnih.gov As a result, the plasma concentrations of Ivabradine were significantly higher, while the concentrations of this compound were significantly lower. tandfonline.com

The key pharmacokinetic parameters for this compound were markedly altered in the presence of Clopidogrel. The area under the concentration-time curve from time zero to the last measurable concentration (AUC(0-t)), the area under the curve from time zero to infinity (AUC(0-∞)), and the maximum plasma concentration (Cmax) were all significantly decreased. researchgate.netnih.govtandfonline.com

Table 1: Impact of Clopidogrel (CLO) on Pharmacokinetic Parameters of this compound in Rats
Pharmacokinetic ParameterIvabradine (IVA) Alone GroupIVA + CLO GroupSignificance (p-value)
Cmax (ng/mL) Data Not SpecifiedSignificantly Decreased&lt; 0.01
AUC(0-t) (ng·h/mL) Data Not SpecifiedSignificantly Decreased&lt; 0.01
AUC(0-∞) (ng·h/mL) Data Not SpecifiedSignificantly Decreased&lt; 0.01
CL/F Data Not SpecifiedHigher&lt; 0.01

Data derived from a study in rats investigating the co-administration of Ivabradine and Clopidogrel. researchgate.netnih.govtandfonline.com The table illustrates the significant reduction in the systemic exposure of this compound when its formation from Ivabradine is inhibited by Clopidogrel via CYP3A4.

Pharmacokinetic-Pharmacodynamic Interaction Mechanisms

The interaction between pharmacokinetics (PK) and pharmacodynamics (PD) is critical in understanding the clinical effects of this compound. A PK-PD interaction occurs when one drug alters the absorption, distribution, metabolism, or excretion of another, thereby modifying its concentration at the site of action and its resulting effect. nih.gov

The mechanism is straightforward:

Inhibition of Formation : When a CYP3A4 inhibitor like Clopidogrel or ketoconazole is co-administered, the metabolism of Ivabradine to this compound is reduced. europa.euresearchgate.net

Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin) would accelerate the metabolism of Ivabradine, potentially increasing the formation of this compound but also accelerating its subsequent clearance, leading to reduced plasma concentrations of both compounds and a diminished pharmacodynamic effect. europa.eufda.gov

Effects on Ion Channel Activity in the Presence of Co-administered Agents

This compound, like its parent compound, selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which carry the If "funny" current in the sinoatrial node of the heart. wikipedia.orgresearchgate.netmdpi.com This inhibition reduces the pacemaker firing rate, resulting in a lower heart rate. drugbank.comwikipedia.org Pharmacodynamic interactions can occur when this compound is present with other agents that also modulate cardiac ion channel activity.

Agents with Negative Chronotropic Effects : Drugs such as beta-blockers, digoxin, and certain calcium channel blockers (verapamil, diltiazem) also decrease heart rate, but through different mechanisms (e.g., blocking beta-adrenergic receptors or calcium channels). drugbank.comnih.gov When used concurrently, their heart rate-lowering effects can be additive with that of this compound, increasing the potential for significant bradycardia. nih.gov

Agents Affecting Other Cardiac Ion Channels : Drugs that affect other ion channels, such as potassium channels (e.g., amiodarone) or sodium channels, can alter the cardiac action potential. mdpi.comeuropeanpharmaceuticalreview.com While this compound's effect is specific to the If current and does not affect ventricular repolarization, the presence of another drug that does (e.g., a QT-prolonging agent) could lead to complex and potentially adverse electrophysiological outcomes. drugbank.comfrontiersin.org The interaction would be pharmacodynamic, stemming from combined effects on different aspects of cardiac function. europa.eu

Predictive Modeling for Drug-Drug Interactions

Predicting drug-drug interactions (DDIs) is a crucial aspect of drug development and safety. researchgate.netnih.gov For a compound like this compound, whose concentration is dependent on the metabolism of a parent drug, predictive models are particularly valuable. Several computational approaches can be used.

Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's pharmacokinetics. nih.govddi-predictor.org A PBPK model for Ivabradine and this compound could simulate how their concentrations would change when co-administered with various CYP3A4 inhibitors or inducers. ddi-predictor.org By inputting data on the inhibitor's potency (Ki) and the fraction of metabolism dependent on CYP3A4 (fm), these models can quantitatively predict the magnitude of a DDI and its impact on the exposure (AUC) of both the parent drug and the metabolite. nih.govddi-predictor.org

Machine Learning and Deep Learning Models : Modern approaches utilize machine learning and deep neural networks to predict DDIs. researchgate.netnih.gov These models can learn from vast datasets of known drug interactions, chemical structures, and biological targets. mdpi.comnih.gov For instance, a Graph Neural Network (GNN) can analyze the molecular graph of this compound and a potential co-administered drug to predict the likelihood and type of interaction based on their structural features. mdpi.com Such models have the advantage of being able to predict interactions for new or unstudied drug combinations. nih.govmdpi.com

These predictive tools help to stratify risk, guide the design of clinical interaction studies, and ultimately inform how drugs can be used together safely and effectively. europa.euresearchgate.net

Advanced Research Applications and Future Directions for N Demethylivabradine

Utilization of Deuterated N-Demethylivabradine Derivatives in Research

Deuterated derivatives of this compound, such as N-Demethyl Ivabradine (B130884) D6, are powerful tools in modern pharmaceutical research. smolecule.com In these molecules, specific hydrogen atoms are replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. This substitution creates a heavier, more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. researchgate.netnih.gov This subtle change does not alter the fundamental chemical or pharmacological properties of the compound but has profound implications for its use in analytical and metabolic studies. researchgate.net

Application in Pharmacokinetic Studies

Pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites, are crucial for understanding a compound's behavior in the body. allucent.com Deuterated this compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a highly sensitive technique used for quantifying drug and metabolite levels in biological samples like plasma. mdpi.comresearchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalysis. kcasbio.comresearchgate.net Because the deuterated analog is chemically almost identical to the non-deuterated this compound, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. kcasbio.comresearchgate.net This co-elution helps to normalize for variations in sample processing and matrix effects—the interference from other components in the biological sample—which can suppress or enhance the analytical signal. mdpi.comkcasbio.com This ensures more accurate and reliable quantification of the metabolite's concentration over time, leading to a precise characterization of its pharmacokinetic profile. researchgate.netkcasbio.com The development of robust LC-MS/MS methods using deuterated standards has been successfully applied to pharmacokinetic studies of ivabradine and this compound in human volunteers. researchgate.net

Application in Metabolic Profiling

Metabolic profiling involves identifying and quantifying the various metabolites produced from a parent drug. Deuterated this compound aids in tracing the metabolic pathways of ivabradine more accurately. smolecule.com By introducing a compound with a unique mass signature (due to the heavier deuterium atoms), researchers can easily distinguish it and its subsequent metabolic products from endogenous molecules and other drug-related substances using mass spectrometry.

The kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes than the C-H bond, is a key principle exploited in these studies. nih.gov This can help to identify the specific sites on the molecule that are most susceptible to metabolism. researchgate.net For instance, if deuteration at a particular position significantly slows down the formation of a downstream metabolite, it provides strong evidence that this position is a primary site of metabolic attack. This strategy helps in building a comprehensive picture of the metabolic fate of this compound itself, which is also a substrate for CYP3A4. nih.goveuropa.eu

Role as a Reference Standard in Drug Development

In pharmaceutical quality control and drug development, reference standards are highly purified compounds used as a benchmark for identity, purity, and concentration. This compound is a critical reference standard in the manufacturing and development of ivabradine-containing drug products. synzeal.comartis-standards.com It is used for several key applications:

Impurity Profiling: To identify and quantify the amount of this compound present as a metabolite or potential impurity in the final drug product.

Method Validation: To validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and LC-MS/MS, ensuring they are accurate, precise, and specific for detecting and quantifying the metabolite. veeprho.com

Stability Studies: To assess the stability of ivabradine under various conditions by monitoring the formation of this compound and other degradation products.

Regulatory agencies require comprehensive characterization of all related substances and impurities, making high-quality reference standards of metabolites like this compound essential for gaining marketing approval for new drug applications (NDAs) and abbreviated new drug applications (ANDAs). veeprho.comclearsynth.com

Research into Related Substances and Impurities (e.g., N-Nitroso N-Desmethyl Ivabradine)

The safety of pharmaceutical products is paramount, and this includes the control of potentially harmful impurities. A significant area of research focuses on nitrosamine (B1359907) impurities, which are classified as probable human carcinogens and have been detected in various medications. chemwerth.comeurofins.com These impurities can form when secondary or tertiary amines react with nitrosating agents (like nitrite (B80452) salts) under specific conditions, which can occur during drug synthesis or storage. chemwerth.comskpharmteco.com

Given that this compound is a secondary amine, it is a potential precursor to the formation of N-Nitroso N-Desmethyl Ivabradine . veeprho.comsynchemia.com Consequently, research in this area is critical. Pharmaceutical manufacturers and regulatory bodies are focused on:

Risk Assessment: Evaluating the manufacturing process of ivabradine for conditions that might lead to the formation of this nitrosamine impurity. chemwerth.comeurofins.com

Analytical Method Development: Creating highly sensitive and specific analytical methods, typically using LC-MS, to detect and quantify trace levels of N-Nitroso N-Desmethyl Ivabradine. veeprho.comsgs.com

Genotoxicity Evaluation: Using in vitro systems, such as human cell-based assays, to assess the genotoxic potential of these impurities, providing data for human health risk assessments. nih.gov

Specialized reference standards for N-Nitroso N-Desmethyl Ivabradine are synthesized to support these analytical and toxicological investigations, ensuring that drug products meet stringent safety limits set by authorities like the FDA and EMA. veeprho.comclearsynth.compharmaceresearch.com

Translational Research from Pre-clinical Models to Human Studies

Translational research aims to bridge the gap between preclinical findings in animal models and clinical outcomes in humans. For this compound, this involves comparing its pharmacokinetic and pharmacodynamic properties across different species to better predict its behavior in humans. allucent.com

Studies have investigated the pharmacokinetics of ivabradine and this compound in various preclinical species (e.g., mice, rats, dogs) and compared them to human data. frontiersin.orgnih.gov These studies often reveal interspecies differences in drug metabolism and disposition. allucent.com For example, the metabolic rate of a compound in liver microsomes can vary significantly between rats, dogs, and humans, influencing its half-life and exposure. frontiersin.org

Table 1: Example of Preclinical vs. Human Pharmacokinetic Parameters (Note: This table is illustrative and compiles data from various sources to show the concept of translational comparison. Direct comparative studies are complex.)

ParameterAnimal Model (Rat)Human
Parent Drug (Ivabradine)
T1/2 (Elimination Half-life)~1.5-2 h~2 h (main), ~11 h (effective) europa.eu
Major MetaboliteThis compoundThis compound nih.gov
Metabolite (this compound)
Exposure (as % of parent)Varies by study~40% europa.eu
ActivityActiveActive nih.gov

By understanding these differences, researchers can refine preclinical models and develop scaling methods (like allometry) to more accurately predict human pharmacokinetics from animal data. nih.gov This is a key component of physiologically based pharmacokinetic (PBPK) modeling.

Computational and Systems Pharmacology Approaches in this compound Research

Computational and systems pharmacology approaches use mathematical and computer models to simulate and predict drug behavior, from molecular interactions to whole-body effects. nih.gov These in silico tools are increasingly used in the study of this compound.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated simulations that integrate physiological data (e.g., blood flow, organ volumes) with drug-specific properties (e.g., solubility, metabolism rates) to predict ADME. nih.govpage-meeting.org For ivabradine and this compound, joint parent-metabolite PBPK models have been developed. nih.govresearchgate.net These models can:

Simulate the concentration-time profiles of both the parent drug and the metabolite in various tissues. nih.gov

Predict the impact of drug-drug interactions (DDIs), for example, how a CYP3A4 inhibitor like ketoconazole (B1673606) might increase the plasma concentrations of both ivabradine and this compound. nih.govpage-meeting.org

Link pharmacokinetic profiles to pharmacodynamic outcomes, such as heart rate reduction, by simulating their combined effect on the target (the If channel). nih.govresearchgate.net

In Silico Toxicity and Metabolism Prediction: Computational tools are also used to predict the metabolic fate and potential toxicity of compounds. Programs like Toxtree, using methods such as SMARTCyp, can predict which parts of the this compound molecule are most likely to be metabolized by cytochrome P450 enzymes. frontiersin.org Other tools can predict potential adverse effects, such as mutagenicity (Ames test) or inhibition of various CYP enzymes, providing an early assessment of a compound's safety profile without the need for extensive laboratory testing. frontiersin.org

These computational approaches accelerate research, refine experimental designs, and provide a deeper, more integrated understanding of the complex role this compound plays in the therapeutic and safety profile of ivabradine. nih.govpage-meeting.org

Elucidation of Broader Biological System Interactions

The primary pharmacological activity of this compound, the principal active metabolite of Ivabradine, is well-established as the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. smolecule.commedchemexpress.com This action, which it shares with its parent compound, is responsible for the documented heart rate-lowering effects. researchgate.net However, a comprehensive understanding of a compound's role in complex biological systems requires investigation beyond its primary target. The exploration of off-target effects and broader systemic interactions is a critical area of modern pharmacology, aiming to build a complete picture of a molecule's activity, which may reveal novel therapeutic applications or explain unexpected clinical observations.

Future research efforts are necessary to systematically explore the broader biological interactions of this compound. Methodologies from the field of systems biology, such as proteomics and metabolomics, offer powerful tools for this purpose. These approaches can provide an unbiased, global view of the molecular changes within a cell or organism following exposure to a compound, revealing previously unknown interactions.

Future Research Methodologies

To move beyond the current understanding, a systematic investigation into the broader interactions of this compound is required. This would involve a multi-pronged approach utilizing advanced analytical techniques.

Off-Target Binding Profiling: Identifying any unintended molecular targets of a drug is crucial for understanding its complete pharmacological profile. criver.com Techniques like chemoproteomics can be used to generate a comprehensive interaction map, revealing specific binding to proteins other than HCN channels. criver.com This could uncover novel mechanisms of action or potential sources of adverse effects.

Proteomics Analysis: Quantitative proteomics can reveal how this compound affects the global expression of proteins in various cell types. nih.govnih.gov Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Tandem Mass Tagging (TMT) coupled with mass spectrometry could identify the up- or down-regulation of specific proteins and pathways, offering clues to the compound's broader cellular impact. nih.gov

Metabolomics Studies: As the study of the complete set of small-molecule metabolites, metabolomics provides a functional readout of the physiological state of a biological system. wikipedia.orgcmbio.io By analyzing changes in the metabolome after treatment with this compound, researchers could identify alterations in metabolic pathways, providing insights into the compound's systemic effects beyond direct channel inhibition. upf.edunih.gov

The application of these advanced research methodologies will be instrumental in elucidating the full spectrum of this compound's biological activity. While its primary role is well-defined, a deeper exploration of its interactions within complex biological networks holds the potential to refine its therapeutic use and uncover new pharmacological properties.

Table of Known On-Target Interactions for this compound

TargetDescriptionImplication of Interaction
HCN Channels (Hyperpolarization-activated cyclic nucleotide-gated channels) Primary molecular target; voltage-gated ion channels conducting the If (funny) or Ih current. smolecule.comnih.govInhibition of these channels, particularly in the sinoatrial node of the heart, slows diastolic depolarization, leading to a reduction in heart rate.
CYP3A4 (Cytochrome P450 3A4) The primary enzyme responsible for the metabolism of both Ivabradine and this compound. smolecule.comInteraction with inducers or inhibitors of this enzyme can affect the plasma concentration and, consequently, the activity of this compound.

Table of Potential Future Research Applications

Research AreaTechniqueObjective
Interactomics Chemoproteomics, Affinity Purification-Mass SpectrometryTo identify the complete protein interaction profile of this compound and discover potential off-target binding sites. criver.com
Proteomics SILAC, TMT, LC-MS/MSTo quantify global changes in protein expression in response to this compound, identifying affected cellular pathways. nih.gov
Metabolomics Untargeted and Targeted Mass Spectrometry, NMR SpectroscopyTo measure changes in the cellular metabolome to understand the functional and systemic consequences of this compound exposure. cmbio.ionih.gov

Q & A

Q. What methodologies address discrepancies between this compound’s reported efficacy in acute vs. chronic dosing regimens?

  • Methodological Answer : Design longitudinal studies with staggered dosing schedules (e.g., single-dose vs. 14-day repeated dosing). Measure biomarkers of cardiac function (e.g., BNP levels, echocardiography) and correlate with plasma drug concentrations. Use time-series analysis to identify adaptive responses (e.g., receptor desensitization) and adjust models for tolerance development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Demethylivabradine
Reactant of Route 2
N-Demethylivabradine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.